molecular formula C21H29Cl2N3S B025351 Pyrazino(1,2-a)(1,4)benzodiazepine, 1,2,3,4,4a,5-hexahydro-3-(3-methylbutyl)-7-(2-thienyl)-, dihydrochloride CAS No. 105138-51-0

Pyrazino(1,2-a)(1,4)benzodiazepine, 1,2,3,4,4a,5-hexahydro-3-(3-methylbutyl)-7-(2-thienyl)-, dihydrochloride

Cat. No. B025351
M. Wt: 426.4 g/mol
InChI Key: WCVCOQJRYARTOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazino(1,2-a)(1,4)benzodiazepine, 1,2,3,4,4a,5-hexahydro-3-(3-methylbutyl)-7-(2-thienyl)-, dihydrochloride is a heterocyclic compound that has gained significant attention in the scientific community due to its potential pharmacological applications.

Scientific Research Applications

Pyrazino(1,2-a)(1,4)benzodiazepine, 1,2,3,4,4a,5-hexahydro-3-(3-methylbutyl)-7-(2-thienyl)-, dihydrochloride has been extensively studied for its potential pharmacological applications. It has been shown to exhibit anticonvulsant, anxiolytic, and sedative properties in animal models. Additionally, it has been investigated for its potential use in the treatment of various neurological disorders such as epilepsy and anxiety.

Mechanism Of Action

The exact mechanism of action of Pyrazino(1,2-a)(1,4)benzodiazepine, 1,2,3,4,4a,5-hexahydro-3-(3-methylbutyl)-7-(2-thienyl)-, dihydrochloride is not fully understood. However, it is believed to enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system, by binding to specific sites on the GABA-A receptor. This results in the suppression of neuronal excitability and the promotion of sedation and anxiolysis.

Biochemical And Physiological Effects

Pyrazino(1,2-a)(1,4)benzodiazepine, 1,2,3,4,4a,5-hexahydro-3-(3-methylbutyl)-7-(2-thienyl)-, dihydrochloride has been shown to exhibit various biochemical and physiological effects in animal models. It has been found to decrease the frequency and duration of seizures, reduce anxiety-related behaviors, and induce sedation. Additionally, it has been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine.

Advantages And Limitations For Lab Experiments

One of the main advantages of Pyrazino(1,2-a)(1,4)benzodiazepine, 1,2,3,4,4a,5-hexahydro-3-(3-methylbutyl)-7-(2-thienyl)-, dihydrochloride is its high potency and selectivity for the GABA-A receptor. This makes it a useful tool for studying the role of GABA in various physiological and pathological processes. However, its complex synthesis method and limited solubility in aqueous solutions can pose challenges in experimental design and execution.

Future Directions

There are several future directions for research on Pyrazino(1,2-a)(1,4)benzodiazepine, 1,2,3,4,4a,5-hexahydro-3-(3-methylbutyl)-7-(2-thienyl)-, dihydrochloride. One potential avenue is the development of more efficient and scalable synthesis methods to facilitate its production and distribution. Additionally, further investigation into its pharmacological properties and potential therapeutic applications is warranted. Finally, the use of Pyrazino(1,2-a)(1,4)benzodiazepine, 1,2,3,4,4a,5-hexahydro-3-(3-methylbutyl)-7-(2-thienyl)-, dihydrochloride as a tool for studying the GABA-A receptor and its role in various neurological disorders can provide valuable insights into the underlying mechanisms of these conditions.

Synthesis Methods

Pyrazino(1,2-a)(1,4)benzodiazepine, 1,2,3,4,4a,5-hexahydro-3-(3-methylbutyl)-7-(2-thienyl)-, dihydrochloride can be synthesized through a multistep process involving the cyclization of 2-aminobenzophenones with diethyl oxalate and subsequent reduction and condensation reactions. The resulting compound can be purified through recrystallization and characterized through various spectroscopic techniques.

properties

CAS RN

105138-51-0

Product Name

Pyrazino(1,2-a)(1,4)benzodiazepine, 1,2,3,4,4a,5-hexahydro-3-(3-methylbutyl)-7-(2-thienyl)-, dihydrochloride

Molecular Formula

C21H29Cl2N3S

Molecular Weight

426.4 g/mol

IUPAC Name

3-(3-methylbutyl)-7-thiophen-2-yl-2,4,4a,5-tetrahydro-1H-pyrazino[1,2-a][1,4]benzodiazepine;dihydrochloride

InChI

InChI=1S/C21H27N3S.2ClH/c1-16(2)9-10-23-11-12-24-17(15-23)14-22-21(20-8-5-13-25-20)18-6-3-4-7-19(18)24;;/h3-8,13,16-17H,9-12,14-15H2,1-2H3;2*1H

InChI Key

WCVCOQJRYARTOG-UHFFFAOYSA-N

SMILES

CC(C)CCN1CCN2C(C1)CN=C(C3=CC=CC=C32)C4=CC=CS4.Cl.Cl

Canonical SMILES

CC(C)CCN1CCN2C(C1)CN=C(C3=CC=CC=C32)C4=CC=CS4.Cl.Cl

synonyms

Pyrazino(1,2-a)(1,4)benzodiazepine, 1,2,3,4,4a,5-hexahydro-3-(3-methyl butyl)-7-(2-thienyl)-, dihydrochloride

Origin of Product

United States

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